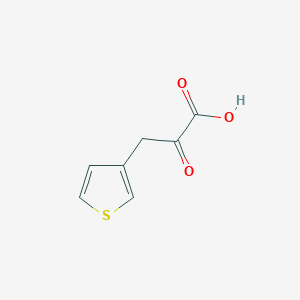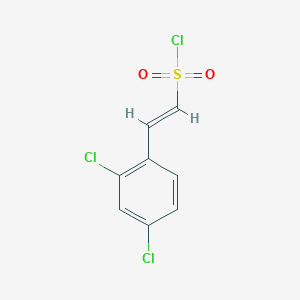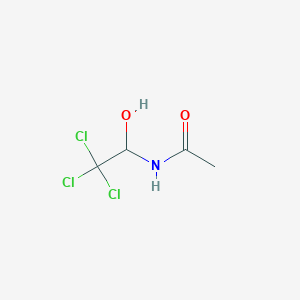![molecular formula C10H12ClNO4 B6611761 Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate CAS No. 5445-00-1](/img/structure/B6611761.png)
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate, also known as ECA, is an organic compound with a wide range of applications in the scientific community, particularly in the fields of biochemistry and physiology. ECA is an important reagent in organic synthesis, and its unique properties make it an ideal tool for a wide range of research applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is an important reagent in organic synthesis and is widely used in the scientific community for a variety of research applications. It is used as a catalyst in the synthesis of a variety of organic compounds and is also used in the synthesis of pharmaceuticals, dyes, and other chemicals. This compound is also used in the synthesis of polymers, polysaccharides, and other polymeric materials. In addition, it is used in the synthesis of polymeric materials for biomedical applications, such as tissue engineering and drug delivery.
Wirkmechanismus
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is a versatile and effective reagent for organic synthesis and has been used in a variety of research applications. The mechanism of action of this compound is based on its ability to form covalent bonds with other molecules. It is believed that the formation of covalent bonds between this compound and other molecules is facilitated by the presence of a nucleophilic group on the this compound molecule. The nucleophilic group is capable of forming covalent bonds with other molecules, which can then be used to form new molecules or modify existing molecules.
Biochemical and Physiological Effects
This compound has been studied extensively in biochemistry and physiology, and its effects on biochemical and physiological processes have been reported. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, this compound has been shown to modulate the activity of several hormones, including insulin and glucagon. It has also been shown to have an effect on the expression of certain genes and to modulate the activity of certain proteins involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is an important reagent for organic synthesis, and it has a number of advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a wide range of research applications. However, there are some limitations to the use of this compound in laboratory experiments. It is toxic and should be handled with care, and it is also expensive.
Zukünftige Richtungen
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate has a wide range of applications in the scientific community, and there are many potential future directions for research. One potential future direction is to explore the use of this compound in the synthesis of new compounds and materials. In addition, further research could be conducted to explore the potential therapeutic applications of this compound. Another potential future direction is to explore the use of this compound as a catalyst in the synthesis of polymers and other polymeric materials. Finally, further research could be conducted to explore the potential applications of this compound in the field of tissue engineering and drug delivery.
Synthesemethoden
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is synthesized through a series of reactions involving the reaction of ethyl chloroacetate with 3-amino-5-methyl-2-furancarboxylic acid. The reaction is conducted in a basic medium, such as sodium hydroxide or potassium hydroxide, and the product is isolated and purified by column chromatography. The synthetic procedure is simple and efficient, and the product is stable and can be stored for long periods of time.
Eigenschaften
IUPAC Name |
ethyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-2-15-10(14)8-4-3-7(16-8)6-12-9(13)5-11/h3-4H,2,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZCOOSPIUVTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280962 | |
| Record name | ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5445-00-1 | |
| Record name | NSC19430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)

![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)


